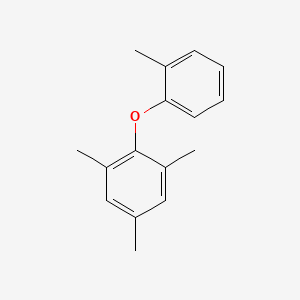phosphanium bromide CAS No. 61259-98-1](/img/structure/B14593072.png)
[Bis(2-methoxyphenyl)methyl](phenyl)phosphanium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-methoxyphenyl)methylphosphanium bromide is an organophosphorus compound that features a phosphonium center bonded to three aryl groups and one bromide ion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methoxyphenyl)methylphosphanium bromide typically involves the reaction of triphenylphosphine with 2-methoxybenzyl bromide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for Bis(2-methoxyphenyl)methylphosphanium bromide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques to obtain the desired product in high yield and purity.
化学反应分析
Types of Reactions
Bis(2-methoxyphenyl)methylphosphanium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted by other nucleophiles, leading to the formation of different phosphonium salts.
Oxidation Reactions: The phosphonium center can be oxidized to form phosphine oxides.
Reduction Reactions: The compound can be reduced to form phosphines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, aryl halides, and other nucleophiles. The reactions are typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Various phosphonium salts with different substituents.
Oxidation Reactions: Phosphine oxides.
Reduction Reactions: Phosphines.
科学研究应用
Bis(2-methoxyphenyl)methylphosphanium bromide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other organophosphorus compounds
作用机制
The mechanism of action of Bis(2-methoxyphenyl)methylphosphanium bromide involves its interaction with molecular targets through its phosphonium center. The compound can form stable complexes with various biomolecules, influencing their function and activity. The pathways involved may include modulation of enzyme activity, disruption of cellular processes, and interaction with nucleic acids .
相似化合物的比较
Similar Compounds
Triphenylphosphine: A widely used phosphine with three phenyl groups.
Tetraphenylphosphonium Bromide: A phosphonium salt with four phenyl groups.
Bis(2-methoxyphenyl)methylphosphanium Chloride: Similar structure but with a chloride ion instead of bromide.
Uniqueness
Bis(2-methoxyphenyl)methylphosphanium bromide is unique due to the presence of the 2-methoxyphenyl groups, which can influence its reactivity and interaction with other molecules.
属性
CAS 编号 |
61259-98-1 |
|---|---|
分子式 |
C21H22BrO2P |
分子量 |
417.3 g/mol |
IUPAC 名称 |
bis(2-methoxyphenyl)methyl-phenylphosphanium;bromide |
InChI |
InChI=1S/C21H21O2P.BrH/c1-22-19-14-8-6-12-17(19)21(24-16-10-4-3-5-11-16)18-13-7-9-15-20(18)23-2;/h3-15,21,24H,1-2H3;1H |
InChI 键 |
RXUHZFACZWRSBH-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1C(C2=CC=CC=C2OC)[PH2+]C3=CC=CC=C3.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Dichloro{2-phenyl-2-[(propan-2-yl)oxy]ethyl}thallane](/img/structure/B14593004.png)

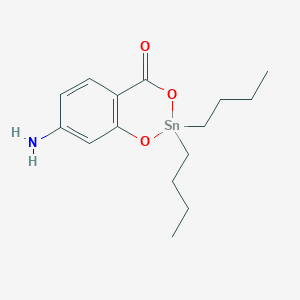
![1-[7-(3-Methylundecyl)-9H-fluoren-2-YL]nonan-1-one](/img/structure/B14593013.png)

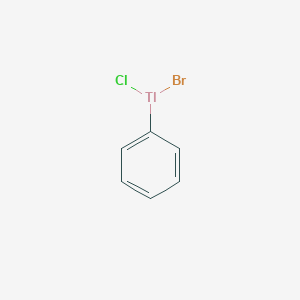
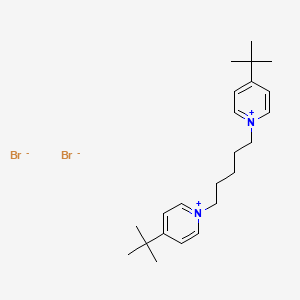

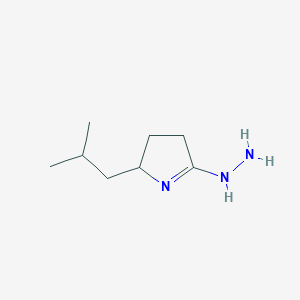
![2-Hexyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate](/img/structure/B14593032.png)

![4-{[Benzyl(ethenyl)methylsilyl]oxy}-N,N-diethylbut-2-yn-1-amine](/img/structure/B14593047.png)
